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Compound of Interest

Compound Name:
2,5-Dichlorophenyl

dichlorophosphate

CAS No.: 53676-18-9

Cat. No.: B1605367 Get Quote

Chemical Identity & Significance
2,5-Dichlorophenyl dichlorophosphate is a potent phosphorylating agent used primarily in

the activation of carboxylic acids (for peptide coupling) and the synthesis of nucleotide triesters.

Its high reactivity is driven by the electron-withdrawing nature of the dichlorophenyl ring

combined with the labile P-Cl bonds.

Property Data

IUPAC Name 2,5-Dichlorophenyl phosphorodichloridate

Correct CAS 53676-18-9

Molecular Formula

Molecular Weight 279.87 g/mol

Appearance Colorless to pale yellow fuming liquid

Boiling Point
~135–140 °C at 1 mmHg (Estimated based on

analogs)

Density ~1.55 g/mL
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Spectroscopic Characterization
Precise characterization relies on observing the specific shift of the phosphorus nucleus and

the diagnostic splitting of the aromatic protons.

A. Nuclear Magnetic Resonance (NMR)
Solvent:

(Anhydrous)

1.

P NMR (Phosphorus-31)
The most definitive test for purity. The phosphorus atom is in a phosphorodichloridate

environment (

).

Chemical Shift (

):+3.0 to +6.0 ppm (Singlet).

Reference: External 85%

(

0.0 ppm).

Interpretation: This region is characteristic of aryl dichlorophosphates. A shift upfield

(negative ppm) indicates hydrolysis to the phosphate diester or monoester. A shift

downfield (>10 ppm) often indicates unreacted

or pyrophosphate impurities.

2.

H NMR (Proton)
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The aromatic region displays a characteristic 1,2,4-substitution pattern. The phosphate group is

strongly electron-withdrawing, deshielding the ortho proton significantly compared to the parent

phenol.

Proton
Position

Multiplicity

Chemical Shift
(

ppm)

Coupling (

Hz)

Assignment
Logic

H-6 (Ortho to O-

P)
Doublet (d) 7.50 – 7.60

Deshielded by

phosphate

group.

H-3 (Meta to O-

P)
Doublet (d) 7.35 – 7.45

Ortho to Cl, less

affected by P=O.

H-4 (Para to O-

P)

Doublet of

Doublets (dd)
7.10 – 7.20

Coupling to H-3

and H-6.

Note: Values are predicted based on the standard substituent effects of the

group applied to the empirical shifts of 2,5-dichlorophenol.

3.

C NMR (Carbon-13)
Key Signals:

C-1 (ipso): ~148 ppm (Doublet,

Hz).

C-2, C-5 (C-Cl): ~130–134 ppm.

C-3, C-4, C-6: ~120–130 ppm.

B. Infrared Spectroscopy (FT-IR)
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Method: Neat liquid film between KBr plates (Avoid NaCl due to potential halogen

exchange/reaction).

Phosphoryl (

):1305 – 1320 cm

(Strong, broad).

Aryl C-O-P:930 – 980 cm

(Strong).

P-Cl Stretch:550 – 590 cm

(Distinctive sharp band).

Aromatic C=C: 1470, 1580 cm

.

C. Mass Spectrometry (EI-MS)
Molecular Ion (

): m/z ~280.

Isotope Pattern: The molecule contains 4 Chlorine atoms (2 on ring, 2 on phosphorus).

This creates a distinct "picket fence" pattern: M, M+2, M+4, M+6, M+8 with relative

intensities approx 77:100:49:11:1.

Fragmentation:

[M - Cl]

: m/z ~245.

[M - POCl
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]

: m/z ~161 (Dichlorophenol cation).

Synthesis & Impurity Profiling
Understanding the synthesis is crucial for identifying spectral impurities.

Reaction:

Diagnostic Workflow (Graphviz)

Reagents:
2,5-Dichlorophenol + POCl3

Reflux (Catalyst: MgCl2)
- HCl gas Crude Mixture

Vacuum Distillation
(Remove xs POCl3)

Impurity A:
Unreacted Phenol

(1H NMR: OH signal)

If POCl3 too low

Impurity B:
Bis(2,5-dichlorophenyl) chlorophosphate

(31P NMR: Shift -10 to -15 ppm)

Over-reaction

Pure Reagent
(2,5-Cl2-Ph-OP(O)Cl2)

Click to download full resolution via product page

Figure 1: Synthesis pathway and potential impurity origins. Monitoring

P NMR prevents the formation of the "Bis" byproduct.

Experimental Protocols
Protocol 1: Sample Preparation for NMR (Moisture
Sensitive)
This compound hydrolyzes rapidly in moist air, producing HCl and phosphoric acid derivatives,

which will corrode NMR probes.

Drying: Oven-dry the NMR tube and cap at 120°C for 2 hours. Cool in a desiccator.

Solvent: Use
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stored over 4Å molecular sieves.

Preparation:

Flush the NMR tube with dry Nitrogen or Argon.

Add 50 µL of the analyte.

Add 600 µL of dry

.

Critical: Cap immediately and seal with Parafilm. Run the spectrum within 15 minutes.

Protocol 2: Quenching/Disposal
Due to reactivity, waste must be neutralized.

Prepare a 10% NaOH solution in an ice bath.

Add the dichlorophosphate dropwise to the stirring base (Exothermic!).

Allow to stir for 30 minutes to ensure full hydrolysis to the phosphate salt and sodium

phenoxide.

Adjust pH to neutral before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. guidechem.com [guidechem.com]

To cite this document: BenchChem. [Spectroscopic Data & Technical Guide: 2,5-
Dichlorophenyl Dichlorophosphate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605367#spectroscopic-data-of-2-5-dichlorophenyl-
dichlorophosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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